molecular formula C₂₈H₂₃D₄NO₄S B1160286 4-Hydroxy Raloxifene-d4

4-Hydroxy Raloxifene-d4

Cat. No.: B1160286
M. Wt: 477.61
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy Raloxifene-d4 is a deuterium-labeled analog of 4-Hydroxy Raloxifene, a key metabolite of the pharmaceutical drug Raloxifene . Raloxifene is a Selective Estrogen Receptor Modulator (SERM) approved for the treatment and prevention of postmenopausal osteoporosis and for the reduction of invasive breast cancer risk in high-risk postmenopausal women . Its therapeutic action stems from its tissue-specific activity as an estrogen receptor agonist in bone and an antagonist in breast and uterine tissue . This deuterated compound, specifically labeled with four deuterium atoms, is designed for use as a stable isotopic internal standard in bioanalytical method development and validation . It is essential for the accurate and reliable quantification of Raloxifene and its metabolites in complex biological matrices using highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By compensating for variability in sample preparation and instrument analysis, this compound enables researchers to achieve superior data quality in pharmacokinetic studies, drug metabolism research, and Quality Control (QC) applications during the commercial production of Raloxifene . This product is supplied with comprehensive characterization data compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDA) . It is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C₂₈H₂₃D₄NO₄S

Molecular Weight

477.61

Synonyms

[4-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone; 

Origin of Product

United States

Advanced Bioanalytical Methodologies Utilizing 4 Hydroxy Raloxifene D4 As an Internal Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods.thermofisher.comnih.govresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool renowned for its high sensitivity and selectivity. The development of robust LC-MS/MS methods is critical for the accurate measurement of drugs and their metabolites in biological fluids. researchgate.net A sensitive and specific LC-MS/MS method has been developed for the simultaneous determination of raloxifene (B1678788) and its glucuronide metabolites in human plasma, employing 4-Hydroxy Raloxifene-d4 as the internal standard. thermofisher.com

Achieving optimal chromatographic separation is paramount to prevent co-elution of analytes and endogenous matrix components, which can lead to ion suppression or enhancement. For the analysis of raloxifene and its metabolites, including 4-hydroxy raloxifene glucuronide, various reversed-phase columns and mobile phase compositions have been investigated.

A study detailing the separation of raloxifene, raloxifene-4'-glucuronide (R4G), and raloxifene-6-glucuronide (R6G) utilized a Hypersil GOLD PFP column. thermofisher.comthermofisher.com This column provided excellent peak shapes and facilitated the separation of the two glucuronide metabolites. thermofisher.com The mobile phase typically consists of an organic solvent, such as acetonitrile or methanol, and an aqueous component containing a modifier like formic acid or ammonium acetate to improve ionization efficiency and peak shape. oup.comnih.gov Gradient elution is often employed to ensure the timely elution of all compounds of interest with good resolution. thermofisher.com

For instance, one method achieved the separation of raloxifene and its glucuronide metabolites in under 7 minutes. researchgate.net Another method reported retention times of approximately 2.78 minutes for R6G, 3.14 minutes for R4G, and 4.2 minutes for both raloxifene and its deuterated internal standard, raloxifene-d4. thermofisher.com

Table 1: Example Chromatographic Conditions for Raloxifene and Metabolites

ParameterCondition
Column Hypersil GOLD PFP thermofisher.comthermofisher.com
Mobile Phase A 0.1% Formic acid in water oup.com
Mobile Phase B Acetonitrile oup.com
Flow Rate 0.7 mL/min oup.com
Gradient Optimized for separation of all analytes
Injection Volume 40 µL scielo.br
Column Temperature 40°C nih.gov

This table is for illustrative purposes and specific conditions may vary between laboratories and applications.

Tandem mass spectrometry (MS/MS) provides the high selectivity required for quantitative bioanalysis. The instrument is typically operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. researchgate.net For raloxifene and its metabolites, positive ion electrospray ionization (ESI) is commonly used. researchgate.net

The precursor ion ([M+H]+) for raloxifene is m/z 474, which fragments to a characteristic product ion, often m/z 112. researchgate.net For the deuterated internal standard, this compound, the precursor and product ions will have a mass shift corresponding to the number of deuterium (B1214612) atoms. For a d4-labeled standard, the transition would be m/z 478 → m/z 116. researchgate.net The specific transitions for the glucuronide metabolites are also determined and optimized.

Table 2: Illustrative MS/MS Transitions for Raloxifene Analogs

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Raloxifene474112 researchgate.net
This compound478116 researchgate.net
Raloxifene-4'-glucuronide650474
Raloxifene-6-glucuronide650474

Note: Specific ion transitions should be optimized for the instrument in use.

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting endogenous components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. medipharmsai.comeijppr.com These effects can compromise the accuracy and reproducibility of the method. medipharmsai.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. medipharmsai.com Since the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement, allowing for accurate quantification. medipharmsai.com

Other strategies to mitigate matrix effects include:

Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are employed to remove interfering matrix components before analysis. medipharmsai.com For raloxifene and its metabolites, SPE has been shown to yield high recovery. researchgate.net

Chromatographic Optimization: Adjusting the chromatographic conditions to separate the analytes from the regions where significant matrix effects occur can be beneficial. eijppr.com

Dilution of the Sample: Diluting the sample can reduce the concentration of interfering substances, though this may impact the sensitivity of the assay. eijppr.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Specific Analytical Contexts.scielo.br

While LC-MS/MS is the predominant technique for the analysis of raloxifene and its metabolites due to their non-volatile and thermally labile nature, GC-MS is generally not the method of choice. The high molecular weight and polarity of these compounds would necessitate derivatization to increase their volatility and thermal stability for GC analysis. This additional sample preparation step can introduce variability and complexity. Therefore, the literature predominantly focuses on LC-based methods for the bioanalysis of these compounds. scielo.br

Rigorous Method Validation Protocols in Accordance with Bioanalytical Guidelines.thermofisher.com

A bioanalytical method must be rigorously validated to ensure its reliability for the analysis of study samples. ich.org Validation is performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eufda.gov The use of an internal standard like this compound is integral to this process. ich.org

Accuracy and Precision: These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. pmda.go.jp Accuracy is the closeness of the measured concentration to the nominal concentration, while precision measures the variability of repeated measurements. pmda.go.jp For a method to be considered accurate and precise, the mean concentration of the QC samples should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for the LLOQ). europa.eupmda.go.jp

Linearity: The linearity of the method is evaluated by preparing a series of calibration standards over the expected concentration range in the biological matrix. jchr.org The response (peak area ratio of the analyte to the internal standard) is plotted against the nominal concentration, and a linear regression analysis is performed. A correlation coefficient (r²) greater than 0.99 is typically required to demonstrate linearity. ijrrjournal.com For example, a validated method for raloxifene and its metabolites demonstrated linearity with r² values of 0.995 or higher. thermofisher.comthermofisher.com

Table 3: Example Validation Data for a Raloxifene Bioanalytical Method

AnalyteConcentration Range (ng/mL)Accuracy (% Bias)Precision (% CV)
Raloxifene0.20 - 250-4.0 to 1.3< 11.2 researchgate.net
Raloxifene-4'-glucuronide3 - 300Within ±15%< 15% thermofisher.comthermofisher.com
Raloxifene-6-glucuronide0.6 - 60Within ±15%< 15% thermofisher.comthermofisher.com

This table presents illustrative data based on published findings. Actual results will vary depending on the specific method and laboratory.

Assessment of Selectivity and Recovery from Various Matrices

The selectivity of a bioanalytical method ensures that the detected signal corresponds only to the analyte of interest, without interference from endogenous components in the biological matrix. In the analysis of raloxifene and its metabolites using this compound as an internal standard, method specificity is confirmed by the absence of interfering peaks at the retention times of the analyte and the internal standard in blank matrix samples (e.g., plasma) scielo.brjchr.org. Chromatograms of blank rat plasma compared to plasma spiked with the analyte and internal standard have demonstrated clear separation from endogenous substances, confirming the specificity of the method scielo.br.

Recovery is a measure of the efficiency of the sample extraction process. It is determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of a pure standard solution of the same concentration. High and consistent recovery is crucial for the accuracy and precision of the assay. For raloxifene and its metabolites, various extraction techniques have yielded high recovery rates. Liquid-liquid extraction (LLE) from rat plasma has shown recovery to be higher than 90% scielo.br. Another study using LLE for raloxifene hydrochloride in human plasma reported recovery percentages ranging from 97.30% to 98.44% at different concentrations jchr.org. Similarly, solid-phase extraction (SPE) techniques have also demonstrated effective recovery from human plasma thermofisher.com.

The following table summarizes recovery data from a bioanalytical method for raloxifene in human plasma.

AnalyteConcentration LevelMean Recovery (%)
RaloxifeneLow QC (35 ng/mL)90.12 ± 5.34
RaloxifeneMedium QC97.30
RaloxifeneHigh QC98.44

This table is interactive. Data is based on findings from studies on raloxifene extraction scielo.brjchr.org.

Stability Profiling of Analytes and Internal Standards in Biological Samples

Evaluating the stability of both the analyte and the internal standard, such as this compound, in biological samples is a critical component of bioanalytical method validation. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Stability is assessed under various conditions that mimic sample handling and storage.

Key stability tests include:

Freeze-Thaw Stability: This test evaluates the stability of the analyte after repeated cycles of freezing and thawing. For raloxifene in rat plasma, samples have been shown to be stable after three freeze-thaw cycles scielo.br.

Short-Term (Bench-Top) Stability: This assesses stability at room temperature for a period corresponding to the time samples might be left out during processing. Raloxifene has demonstrated stability in processed plasma for at least 6 hours at room temperature scielo.br.

Long-Term Stability: This determines the stability of the analyte when stored in a freezer over an extended period. Studies have confirmed the stability of raloxifene in plasma samples stored at -80°C for approximately 45 days scielo.br.

Post-Preparative Stability: This evaluates the stability of the analyte in the processed sample (e.g., in the autosampler) prior to injection.

The results from these studies confirm that specific storage and handling procedures maintain the integrity of the samples. For instance, raloxifene tablets have been shown to be stable for 24 months when stored at 32 ± 2 °C and protected from humidity sld.cu.

The table below presents typical stability data for raloxifene in plasma.

Stability ConditionConcentration (ng/mL)Relative Standard Deviation (RSD) (%)Conclusion
Freeze-Thaw Cycles (3 cycles)35< 8.0Stable
Freeze-Thaw Cycles (3 cycles)900< 8.0Stable
Short-Term (Room Temp, 6h)35< 8.0Stable
Short-Term (Room Temp, 6h)900< 8.0Stable
Long-Term (-80°C, 45 days)N/AN/AStable

This table is interactive. Data is based on findings from stability studies of raloxifene in biological matrices scielo.br.

Advanced Sample Preparation Techniques for Enhanced Analytical Performance

Sample preparation is a fundamental step in bioanalysis, aimed at isolating the analyte and internal standard from the complex biological matrix, thereby reducing interference and improving the sensitivity and robustness of the analytical method actapharmsci.com. The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the requirements of the analytical instrument. For the analysis of compounds like raloxifene, common advanced techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP) actapharmsci.com.

Solid-Phase Extraction (SPE) for Selective Analyte Enrichment

Solid-phase extraction is a highly selective and efficient technique for sample clean-up and concentration. It utilizes a solid sorbent material to retain the analyte from the liquid sample, while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent.

A method for the determination of raloxifene and its glucuronide metabolites in human plasma employed a specific type of SPE, the SOLAµ SCX 96-well plate thermofisher.com. This technology combines the sorbent and frit into a single entity, which allows for highly reproducible results at low elution volumes thermofisher.com. This approach effectively removes matrix components and concentrates the analytes, leading to enhanced sensitivity for detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS) thermofisher.com. The use of SPE is particularly advantageous for complex bioanalytical assays requiring low limits of quantitation thermofisher.com.

Liquid-Liquid Extraction (LLE) and Protein Precipitation Methods

Liquid-liquid extraction is a sample preparation technique based on the differential solubility of an analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is an effective method for separating analytes from interfering substances based on their partition coefficient. For the analysis of raloxifene in rat plasma, an LLE procedure using methyl tert-butyl ether (MTBE) as the organic solvent has been successfully implemented scielo.br. This method demonstrated high recovery (>90%) and provided clean extracts suitable for LC-UV analysis scielo.br. Another study found LLE to be superior to other methods for determining raloxifene in human plasma, citing its ability to increase recovery and reduce interference jchr.org.

Protein precipitation is the simplest method for sample preparation, involving the addition of an organic solvent or acid to a plasma or serum sample to denature and precipitate proteins. While fast and straightforward, it can be less clean than SPE or LLE, potentially leading to higher matrix effects and instrument contamination jchr.orgactapharmsci.com. For this reason, in some bioanalytical methods for raloxifene, LLE was chosen over protein precipitation to avoid the higher possibility of interference during the chromatographic procedure and detection process jchr.org.

Mechanistic Investigations of Raloxifene Metabolism and 4 Hydroxylation Pathways Using Deuterated Tracers

In Vitro Metabolic Stability and Metabolite Profiling Studies

In vitro models are fundamental to characterizing the metabolic stability and identifying the metabolic pathways of drug candidates. For Raloxifene (B1678788), these studies have established that the molecule undergoes extensive first-pass metabolism, with glucuronide conjugates being the most abundant metabolites found in plasma nih.gov. However, oxidative metabolism, primarily mediated by Cytochrome P450 enzymes, also occurs and has been characterized in various in vitro systems.

Hepatic subcellular fractions, such as microsomes and cytosol, are widely used to investigate drug metabolism as they contain high concentrations of key drug-metabolizing enzymes.

Hepatic Microsomes: Incubations of Raloxifene in human liver microsomes (HLMs) have demonstrated that while the drug does not undergo significant P450-dependent oxidation to simple hydroxylated products, it is metabolized by CYP3A4 nih.govnih.gov. This process does not lead to 4-hydroxylation but rather to the formation of oxygen-centered phenoxy radicals from both the 4-hydroxyphenyl and benzo[b]thiopen-6-ol moieties of the molecule nih.gov. These radicals can then couple to form carbon-carbon and ether-linked homodimers nih.govtandfonline.com. The formation of these dimers is dependent on the presence of NADPH nih.gov. Furthermore, studies in HLMs have identified the formation of glutathione (B108866) (GSH) adducts, suggesting the generation of reactive intermediates like arene oxides or extended quinones nih.gov.

Hepatic Cytosol: The cytosolic fraction contains various enzymes, including sulfotransferases (SULTs). Studies have shown that several human SULT isoforms are capable of sulfating Raloxifene, representing another Phase II metabolic pathway for the compound.

The primary metabolites identified in these systems are summarized below:

In Vitro SystemEnzyme FamilyKey Metabolites Identified
Human Liver MicrosomesCytochrome P450 (CYP3A4)Raloxifene homodimers (carbon-carbon and ether-linked), Reactive quinoid intermediates (trapped as GSH adducts) nih.govtandfonline.comnih.gov
Human Liver MicrosomesUDP-glucuronosyl-transferases (UGTs)Raloxifene-6-β-glucuronide, Raloxifene-4'-β-glucuronide nih.gov
Human Liver CytosolSulfotransferases (SULTs)Raloxifene sulfates

Hepatocyte suspensions provide a more integrated model of hepatic metabolism, as they contain a full complement of both Phase I and Phase II enzymes, cofactors, and transporters in a cellular context. Studies using rat and human hepatocytes have confirmed the findings from microsomal incubations. The formation of GSH adducts of Raloxifene has been observed in hepatocyte incubations, corroborating the generation of reactive electrophilic intermediates by CYP3A4 nih.govresearchgate.net. These cellular models are crucial for confirming that the metabolic pathways observed in subcellular fractions are relevant in an intact cell environment.

To pinpoint the specific enzymes responsible for a particular metabolic conversion, recombinant systems expressing a single enzyme are utilized.

Recombinant UGTs: Studies with recombinant UDP-glucuronosyltransferases (UGTs) have identified that UGT1A1, UGT1A8, and UGT1A10 are the major isoforms responsible for the extensive glucuronidation of Raloxifene bohrium.comnih.gov.

Recombinant CYPs: The role of CYP3A4 as the predominant P450 isoform in Raloxifene's oxidative metabolism has been confirmed using recombinant human CYP3A4 tandfonline.comnih.gov. These studies verified that CYP3A4 catalyzes the formation of homodimers tandfonline.com. Furthermore, incubations with recombinant CYP3A4 have led to the identification of minor hydroxylated metabolites, specifically 3'-hydroxyraloxifene (3'-OHRA) and 7-hydroxyraloxifene (7-OHRA) nih.govacs.org. It was demonstrated through ¹⁸O incorporation studies that 3'-OHRA is a product of direct CYP3A4-mediated oxygenation, while 7-OHRA is formed through a different mechanism nih.gov. These recombinant systems have been instrumental in showing that CYP3A4 mediates both the oxygenation of Raloxifene to hydroxylated metabolites and its dehydrogenation to a reactive di-quinone methide nih.govacs.org.

Identification and Characterization of Cytochrome P450 (CYP) Isoforms Involved in Raloxifene Metabolism

While the user's query focuses on 4-hydroxylation, scientific investigations have shown that this is not a significant metabolic pathway for Raloxifene. Instead, research has focused on identifying the CYP isoforms responsible for the observed oxidative metabolism, which primarily involves the formation of reactive intermediates and dimers.

Reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. This is often achieved by using selective chemical inhibitors of specific CYP enzymes in incubations with human liver microsomes.

For Raloxifene, studies have shown that the formation of its oxidative metabolites is almost completely abolished when HLMs are pretreated with ketoconazole, a potent and selective inhibitor of CYP3A4 tandfonline.comnih.govresearchgate.net. Similarly, the use of an inhibitory anti-CYP3A4 antibody also significantly reduces the formation of these metabolites nih.gov. These findings conclusively identify CYP3A4 as the principal enzyme responsible for the Phase I oxidative metabolism of Raloxifene.

Table of CYP3A4 Inhibition on Raloxifene Metabolism

Metabolite Type Effect of Ketoconazole (CYP3A4 Inhibitor)
Raloxifene Homodimers (RD1-4) Formation inhibited by ~69% to 92% tandfonline.com

Kinetic studies are performed to characterize the affinity of an enzyme for a substrate (Km) and the maximum rate of the reaction (Vmax). In the case of Raloxifene, its interaction with CYP3A4 is complex. Raloxifene has been identified as a mechanism-based inactivator of CYP3A4, meaning it is converted by the enzyme into a reactive metabolite that covalently binds to and irreversibly inhibits the enzyme nih.govresearchgate.net. The kinetic parameters for this inactivation have been determined in human liver microsomes.

Kinetic Parameters for CYP3A4 Inactivation by Raloxifene

Parameter Value Reference
Kᵢ (Inactivation Constant) 9.9 µM nih.govresearchgate.net

In contrast, the primary metabolic pathway of glucuronidation has also been kinetically characterized. For example, expressed UGT1A8 was found to catalyze 4'-beta-glucuronidation with an apparent Km of 59 µM and a Vmax of 2.0 nmol/min/mg of protein nih.gov. This highlights that the main metabolic clearance of Raloxifene is via high-capacity glucuronidation pathways, with the lower-capacity, high-affinity interaction with CYP3A4 leading to reactive metabolites and enzyme inactivation.

Role of Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) Enzymes in 4-Hydroxy Raloxifene Glucuronidation

The primary metabolic pathway for raloxifene is extensive first-pass glucuronidation, which leads to the formation of two main metabolites: raloxifene-6-β-glucuronide and raloxifene-4'-β-glucuronide. This process is catalyzed by a family of enzymes known as Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The conjugation of a glucuronic acid moiety to the raloxifene molecule significantly increases its water solubility, facilitating its excretion. While raloxifene does not undergo significant metabolism by cytochrome P450 enzymes, the UGT-mediated conjugation is a critical determinant of its bioavailability and pharmacokinetic profile nih.govresearchgate.netpharmgkb.orgnih.govbohrium.com. Both hepatic and extrahepatic tissues, particularly the intestine, play a vital role in this metabolic process researchgate.netbohrium.com.

Specific isoforms of the UGT enzyme family exhibit distinct activities and specificities in the glucuronidation of raloxifene at its two primary sites, the 4'-hydroxy and 6-hydroxy positions.

Hepatic UGTs : In the liver, UGT1A1 and UGT1A9 are the most active isoforms. Correlation analyses have shown that UGT1A1 is primarily responsible for the formation of raloxifene-6-glucuronide researchgate.netbohrium.com.

Extrahepatic UGTs : The intestines contribute significantly to the presystemic clearance of raloxifene researchgate.netbohrium.com. The extrahepatic isoforms UGT1A8 and UGT1A10 are key enzymes in this process. UGT1A8, in particular, is highly active and catalyzes the formation of both raloxifene-4'-glucuronide and raloxifene-6-glucuronide nih.govresearchgate.netbohrium.com. UGT1A10, however, has been found to exclusively form the raloxifene-4'-glucuronide researchgate.netbohrium.com. Given their high activity and expression in the jejunum, UGT1A8 and UGT1A10 are considered the main contributors to intestinal raloxifene glucuronidation researchgate.netbohrium.com.

Studies using recombinant UGT enzymes have further clarified these roles, showing that for 4'-glucuronidation, the activity order in humans is UGT1A8 > UGT1A1 > UGT1A9. No significant raloxifene glucuronidation activity has been detected for UGT2B enzymes pharmgkb.org.

The efficiency and characteristics of raloxifene glucuronidation are influenced by both enzyme kinetics and genetic variations within the UGT enzymes.

Enzyme Kinetics: The formation of the two primary glucuronide metabolites follows different kinetic models. The formation of raloxifene-6-β-glucuronide (M1) generally adheres to Michaelis-Menten kinetics. In contrast, the formation of raloxifene-4'-β-glucuronide (M2) has been shown to follow substrate inhibition kinetics in human liver, kidney, and intestinal microsomes nih.gov.

Studies with recombinant UGT1A8 have revealed more complex allosteric kinetics. For the wild-type UGT1A8.1, both 6- and 4'-glucuronidation pathways exhibited negative allosteric (substrate inhibition) kinetics nih.gov. The kinetic parameters for these reactions vary between isoforms and are subject to genetic polymorphisms.

Below is a table summarizing the kinetic parameters for raloxifene glucuronidation by the wild-type UGT1A8.1 isoform.

MetaboliteEnzyme IsoformApparent Km (μM)Apparent Vmax
Raloxifene-4'-glucuronideUGT1A8.19.35232 pmol/min/mg protein
Raloxifene-6-glucuronideUGT1A8.115.0111 pmol/min/mg protein
Raloxifene-4'-glucuronideExpressed UGT1A8592.0 nmol/min/mg protein
Raloxifene-6-glucuronideExpressed UGT1A87.90.61 nmol/min/mg protein

This data is compiled from multiple studies and experimental systems, which may account for variations in reported values. nih.govbohrium.com

Genetic Modulation: Genetic polymorphisms in UGT genes can significantly alter enzyme activity, leading to interindividual variability in raloxifene metabolism.

UGT1A8 Polymorphisms : Two nonsynonymous variants, UGT1A82 and UGT1A83, alter the metabolic capacity of the enzyme. The UGT1A82 variant significantly lowers the Vmax for raloxifene-4'-glucuronidation (a 54% reduction compared to wild-type) and changes the kinetics for 6-glucuronidation from negative to positive allosterism nih.gov. The UGT1A83 variant results in markedly lower activity for both glucuronidation pathways nih.gov.

UGT1A128 Polymorphism : This common polymorphism is associated with reduced UGT1A1 expression and has a significant impact on raloxifene metabolism. Patients homozygous for the UGT1A128 allele (28/28) show significantly higher plasma concentrations of both raloxifene-4'-glucuronide and total raloxifene glucuronides compared to individuals with at least one wild-type allele nih.govresearchgate.net. This suggests reduced metabolic clearance and consequently higher systemic exposure to raloxifene in these individuals nih.govresearchgate.net. In vitro studies with genotyped human liver microsomes confirm that the *28 allele leads to a significantly reduced metabolic clearance toward the formation of raloxifene-6-glucuronide nih.gov.

Preclinical In Vivo Metabolic Fate Tracking in Animal Models Utilizing Deuterated Analogs

In preclinical research, animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs like raloxifene. While stable isotope-labeled compounds, such as those containing deuterium (B1214612) (e.g., 4-Hydroxy Raloxifene-d4), are most commonly employed as internal standards for precise quantification in bioanalytical methods, the principles of metabolic fate tracking are often established using radiolabeled compounds (e.g., ¹⁴C-raloxifene) nih.govfda.gov. These tracer studies allow for the comprehensive tracking of the parent drug and all its metabolites throughout the biological system. The use of deuterated standards is critical for the accuracy of the liquid chromatography-mass spectrometry (LC-MS) methods used to measure the concentrations of raloxifene and its metabolites in these preclinical studies nih.govtsu.edu.

Animal models, particularly rats, have been extensively used to characterize the pharmacokinetic profile of raloxifene nih.govmdpi.comnih.gov. These studies show that, similar to humans, raloxifene is rapidly absorbed and undergoes extensive first-pass metabolism nih.govnih.gov. However, a key difference is that in rats, the primary metabolite is raloxifene-6-glucuronide, whereas in humans, it is the 4'-glucuronide nih.gov.

Preclinical studies in rats have been conducted to determine the distribution of raloxifene in various tissues and its concentration in biofluids like plasma. Following a single oral dose, raloxifene has been shown to distribute rapidly and moderately into several tissues nih.gov.

Quantitative analysis revealed the highest concentrations of raloxifene in the liver, lungs, and spleen, followed by the heart and kidneys, with the lowest levels detected in the brain nih.gov. Pharmacokinetic analyses in rats provided key parameters, which are summarized in the table below.

ParameterValue (in Rats)Notes
Oral Bioavailability2.6% - 7.7%Varies with formulation nih.gov.
3.5-fold higher in young ratsAge-dependent differences observed tsu.edu.
Cmax (Oral Dose)Increased ~2-fold with HBenBCD formulationCompared to standard formulation nih.gov.
AUC (Oral Dose)Increased ~3-fold with HBenBCD formulationCompared to standard formulation nih.gov.
Cmax of GlucuronidesIncreased ~12-fold with HBenBCD formulationCompared to standard formulation nih.gov.
AUC of GlucuronidesIncreased ~6.5-fold with HBenBCD formulationCompared to standard formulation nih.gov.
Elimination Half-life (IV)3.7 - 5.9 hoursVaries with age tsu.edu.

These parameters highlight the extensive first-pass metabolism and demonstrate how formulation and age can impact the systemic exposure to both the parent drug and its glucuronide metabolites in animal models.

A crucial aspect of raloxifene's metabolic fate is its significant involvement in enterohepatic recirculation fda.govdrugbank.comnih.gov. This process involves the biliary excretion of raloxifene glucuronides from the liver into the intestine. In the intestine, gut microbial enzymes with β-glucuronidase activity can cleave the glucuronic acid moiety, regenerating the parent raloxifene nih.gov. The re-formed parent drug can then be reabsorbed into the systemic circulation, a cycle that prolongs its elimination half-life, which can be up to 27.7 hours in humans fda.govnih.gov.

Preclinical studies confirm this mechanism. In rats, a substantial portion of an oral dose is excreted in the bile as glucuronide conjugates nih.gov. This biliary excretion is a key step that enables enterohepatic cycling nih.gov. The transporters involved in the efflux of raloxifene glucuronides from the liver into the bile are thought to include Multidrug Resistance-Associated Protein 2 (MRP2) nih.gov. The reabsorption and subsequent recirculation contribute to the complex pharmacokinetic profile observed in animal models and humans fda.gov. The importance of this pathway is underscored by studies where co-administration of the bile acid sequestrant cholestyramine was shown to significantly reduce the absorption and enterohepatic recycling of raloxifene drugbank.com.

Applications of 4 Hydroxy Raloxifene D4 in Preclinical Pharmacological and Toxicological Research

Mechanistic Pharmacokinetic Studies in Preclinical Species

The use of 4-Hydroxy Raloxifene-d4 is integral to preclinical pharmacokinetic studies designed to understand the journey of Raloxifene (B1678788) and its metabolites through the body. These studies in animal models, such as rats, provide foundational knowledge before human trials.

Preclinical studies reveal that Raloxifene is well-absorbed orally, with about 60% of the dose being taken up from the gastrointestinal tract. nih.govnih.govmedscape.com However, it undergoes extensive first-pass metabolism, primarily through glucuronide conjugation in the intestines and liver. nih.govmedscape.com This metabolic process significantly limits the parent drug's systemic availability.

Once in circulation, Raloxifene and its metabolites are widely distributed throughout the body, as indicated by a large apparent volume of distribution (2348 L/kg in single-dose studies). nih.govmedscape.com They are highly bound (over 95%) to plasma proteins, mainly albumin and alpha-1-acid glycoprotein. medscape.comdrugbank.com The elimination of Raloxifene is predominantly through the feces, with very little of the drug excreted unchanged in the urine (less than 6% as glucuronide conjugates). nih.govfda.gov The drug and its glucuronide conjugates also undergo enterohepatic cycling, which prolongs their presence in the body and contributes to a long elimination half-life of about 27.7 to 32.5 hours in preclinical and clinical settings. nih.govfda.gov In these studies, this compound is used as an internal standard to accurately track the concentration of the 4-hydroxy metabolite during these dynamic processes of absorption, distribution, and eventual elimination.

ParameterFinding in Preclinical/Human StudiesCitation
Oral Absorption Approximately 60% nih.govnih.govmedscape.com
Metabolism Extensive first-pass glucuronidation nih.govmedscape.com
Protein Binding >95% (primarily to albumin) medscape.comdrugbank.com
Volume of Distribution ~2348 L/kg (single dose) nih.govmedscape.com
Primary Route of Elimination Feces nih.govfda.gov
Urinary Excretion <6% (as glucuronide conjugates) fda.gov
Elimination Half-life ~27.7 - 32.5 hours nih.govfda.gov

Due to extensive presystemic glucuronidation, the absolute oral bioavailability of Raloxifene is remarkably low, estimated at only 2%. nih.govnih.govmedscape.comresearchgate.net Consequently, unconjugated Raloxifene constitutes less than 1% of the total drug-related material found in plasma. fda.gov The major circulating forms are its glucuronide conjugates, including raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6, 4'-diglucuronide. fda.gov

Preclinical studies in rats have been crucial in understanding this metabolic profile. While the metabolic pathway is similar to humans, the primary metabolite in rats is raloxifene-6-β-glucuronide, whereas in humans, it is the 4'-β-glucuronide. nih.govmdpi.com this compound is indispensable for these analyses, allowing researchers to precisely quantify the systemic exposure to the 4-hydroxy metabolite and its conjugates, and to understand how different factors might influence their concentrations. nih.gov For instance, co-administration with a high-fat meal has been shown to increase the absorption of Raloxifene, though the effect is not considered clinically significant. medscape.com

Exploration of Metabolite Formation and its Influence on Preclinical Pharmacodynamic Responses

Raloxifene and its metabolites exert their effects by acting as selective estrogen receptor modulators (SERMs). nih.govnih.govnih.gov This means they can have either estrogen-agonist or estrogen-antagonist effects depending on the target tissue. nih.gov The core of this action is the high-affinity binding of Raloxifene to estrogen receptors (ERs). nih.gov In vitro studies have shown that Raloxifene has a preference for binding to ERα over ERβ. nih.gov

Further research has demonstrated that SERMs like Raloxifene can increase the steady-state levels of steroid receptor coactivator proteins, such as SRC-1 and SRC-3, in an ERα-dependent manner in certain cell lines. nih.gov This modulation of coactivator stability presents an additional layer to the mechanism of action, potentially influencing the activity of other nuclear receptors. nih.gov The use of this compound in these in vitro binding and activity assays is crucial for establishing accurate concentration-response relationships for the active metabolite.

The biological activities of Raloxifene's metabolites are explored in various preclinical cellular and animal models. In human breast epithelial cells (MCF-10A), Raloxifene was found to block malignant transformation induced by estrogen metabolites. figshare.comresearchgate.net This protective effect correlated with a reduction in biomarkers for cellular electrophilic and oxidative stress. figshare.com

In animal models, systemic administration of Raloxifene in mice was shown to protect against age- and sex-related intervertebral disc degeneration. nih.gov The therapeutic effect was linked to the promotion of ER-α protein expression and an upregulation in the gene expression of ER-α and extracellular matrix components. nih.govresearchgate.net In studies on uterine cancer cell lines, Raloxifene demonstrated a complex pattern of activity, showing both agonistic and antagonistic effects on cell proliferation, which differed from other antiestrogens. nih.gov In all these preclinical models, this compound allows for precise quantification of the active metabolite in tissues and cells, enabling researchers to correlate its concentration with the observed cellular and biochemical outcomes.

Preclinical ModelKey Finding Related to Raloxifene/Metabolite ActivityCitation
HeLa & MCF-7 Cells Increased steady-state levels of coactivator proteins SRC-1 and SRC-3 in an ERα-dependent manner. nih.gov
Uterine Cancer Cell Lines Demonstrated a unique pattern of both agonistic and antagonistic effects on cell proliferation. nih.gov
MCF-10A Breast Cells Blocked estrogen-induced malignant transformation. figshare.comresearchgate.net
Mouse Model Protected against intervertebral disc degeneration by promoting ER-α protein expression. nih.govresearchgate.net

Investigation of Drug-Drug Interactions Affecting Raloxifene 4-Hydroxylation in Preclinical Systems

The extensive first-pass metabolism of Raloxifene makes it susceptible to drug-drug interactions, particularly with substances that affect glucuronidation pathways. Preclinical studies are vital for identifying and characterizing these potential interactions. The term "4-hydroxylation" in this context primarily refers to metabolism occurring at the 4'-hydroxy position on the Raloxifene molecule, which is predominantly Phase II glucuronidation, not Phase I hydroxylation by Cytochrome P450 enzymes. fda.govfda.gov

Preclinical in vivo studies in rats have shown that co-administration of apigenin, a flavonoid, can significantly increase the systemic exposure and bioavailability of Raloxifene. nih.govmdpi.com This effect was attributed to the inhibition of intestinal Phase II metabolism (glucuronidation and sulfation) by apigenin. nih.govmdpi.com Similarly, in vitro and modeling studies have predicted that constituents of milk thistle, such as silibinin (B1684548) and silymarin, could increase Raloxifene's systemic exposure by 4- to 5-fold by potently inhibiting its intestinal glucuronidation. nih.gov Conversely, co-administration with the anion exchange resin cholestyramine was found to reduce the absorption and systemic exposure of Raloxifene by interrupting its enterohepatic recycling. fda.govfda.govfda.gov In these preclinical interaction studies, this compound is the essential analytical tool used to accurately measure the resulting changes in the concentrations of the 4-hydroxy metabolite, thereby quantifying the magnitude of the interaction.

Enzyme Induction and Inhibition Studies Using Deuterated Probes

4-Hydroxy Raloxifene, a metabolite of the selective estrogen receptor modulator Raloxifene, is known to interact with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. The deuterated analog, this compound, serves as a specialized probe in studies of enzyme induction and inhibition. The primary advantage of using a deuterated probe lies in the kinetic isotope effect, where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. This property can help to elucidate the role of specific metabolic pathways in enzyme interactions.

In the context of enzyme inhibition, Raloxifene has been shown to be a time-dependent inhibitor of CYP3A4. nih.gov This inhibition is mediated by the formation of reactive metabolites that covalently bind to the enzyme. nih.gov The use of this compound can help to determine the specific metabolic steps leading to the formation of these inhibitory metabolites. If the deuteration is at a site of metabolism that is critical for the formation of the reactive species, a decrease in the rate of enzyme inactivation would be observed. This would provide strong evidence for the involvement of that specific metabolic pathway in the inhibition process.

The following table summarizes the inhibitory parameters of the parent compound, Raloxifene, against CYP3A4. While specific data for this compound is not available, the table provides a baseline for understanding the potential impact of deuteration on these parameters.

EnzymeCompoundKᵢ (μM)kᵢₙₐ꜀ₜ (min⁻¹)
CYP3A4Raloxifene9.90.16

Table 1: Inhibitory parameters of Raloxifene on CYP3A4. The use of this compound would be expected to alter these values if the deuteration site is involved in the metabolic activation leading to enzyme inactivation.

Role in Mechanistic Toxicology Studies related to Metabolite Formation

Mechanistic toxicology studies aim to understand the biochemical and molecular events that lead to adverse cellular effects. The formation of reactive metabolites is a key area of investigation in this field. This compound is a valuable tool for dissecting the pathways that lead to the generation of toxic metabolites from Raloxifene.

The bioactivation of Raloxifene by CYP3A4 is known to produce reactive intermediates that can form adducts with cellular nucleophiles, such as glutathione (B108866) (GSH), a key cellular antioxidant. nih.gov The formation of these adducts can be a critical event in the initiation of cellular toxicity. The use of this compound can help to pinpoint the specific metabolic pathways responsible for the formation of these reactive species.

By comparing the rate and extent of thiol adduct formation between the deuterated and non-deuterated compounds, researchers can infer the importance of specific metabolic steps. If deuteration at a particular position on the 4-Hydroxy Raloxifene molecule leads to a significant decrease in the formation of a specific thiol adduct, it strongly suggests that the metabolic oxidation at that position is a key step in the bioactivation pathway.

Studies with the parent compound, Raloxifene, have identified several GSH adducts. The table below details the sites of GSH conjugation on the Raloxifene molecule.

Adduct TypePosition of GSH Conjugation
Thiol Adduct5-position of the benzothiophene (B83047) moiety
Thiol Adduct7-position of the benzothiophene moiety
Thiol Adduct3'-position of the phenol (B47542) ring

Table 2: Identified sites of glutathione (GSH) adduct formation on the Raloxifene molecule. Investigating the formation of these adducts with this compound could elucidate the specific metabolic routes leading to their generation.

The formation of reactive metabolites and their subsequent adduction to cellular macromolecules can trigger a range of cellular stress responses, including oxidative stress and the activation of cell death pathways. In vitro cell-based assays are commonly used to assess these metabolite-mediated cellular responses.

The use of this compound in such assays can provide a clearer link between specific metabolic pathways and observed cellular toxicity. For example, if incubation of cells with 4-Hydroxy Raloxifene results in a certain level of cytotoxicity, and the use of this compound (where deuteration slows down a key bioactivation step) leads to a reduction in this toxicity, it provides strong evidence that the formation of a specific reactive metabolite is responsible for the adverse cellular response. These studies can help in understanding the structure-toxicity relationship and in designing safer drug candidates by modifying the metabolic "hotspots" on the molecule.

Advanced Methodological Considerations and Challenges in Research with 4 Hydroxy Raloxifene D4

Considerations for Deuterium (B1214612) Kinetic Isotope Effects (DKIE) on Metabolic Rates and Pathways

The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of chemical reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). This effect stems from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. musechem.com Consequently, more energy is required to break a C-D bond, which can slow down reactions where C-H bond cleavage is the rate-limiting step. nih.gov

In the context of 4-Hydroxy Raloxifene-d4, DKIE is a critical consideration for its use in metabolic studies. The metabolism of raloxifene (B1678788) and its hydroxy metabolites is primarily mediated by cytochrome P450 (CYP) enzymes and sulfotransferases (SULTs). nih.govnih.gov If the deuterium atoms in this compound are located at sites of metabolic activity, the rate of metabolism at these positions may be reduced. musechem.com

This can lead to several outcomes:

Altered Metabolic Profile: A slowdown in metabolism at a specific site due to DKIE can cause a "metabolic switch," where the drug is metabolized through alternative pathways that were previously minor. researchgate.net This could lead to the formation of different metabolites or a change in the proportion of existing metabolites.

The magnitude of the DKIE is not always predictable and depends on the specific metabolic pathway and enzymes involved. musechem.comnih.gov For instance, O-dealkylation processes are generally highly sensitive to deuterium substitution, while aromatic hydroxylation is often unaffected. musechem.com Therefore, researchers using this compound must be aware of the potential for DKIE to influence their experimental results and interpret pharmacokinetic data with caution.

Table 1: Factors Influencing the Deuterium Kinetic Isotope Effect (DKIE)

Factor Description Potential Impact on this compound Research
Position of Deuteration Location of the deuterium atoms within the molecular structure. If deuterium is at a site of enzymatic attack (e.g., hydroxylation), a significant DKIE is more likely.
Metabolic Pathway The specific enzymatic reaction involved (e.g., oxidation, glucuronidation, sulfation). Different pathways show varying sensitivity to DKIE; for example, CYP450-mediated C-H bond cleavage is often affected. nih.govnih.gov
Rate-Limiting Step Whether the C-H bond cleavage is the slowest step in the reaction sequence. DKIE is only observed if the bond cleavage is rate-determining. nih.gov
Enzyme Isoform The specific enzyme responsible for the metabolism (e.g., CYP3A4, SULT1E1). Different isoforms can have different mechanisms, influencing the magnitude of the isotope effect. nih.govnih.gov

Strategies for Addressing Potential Deuterium Exchange and Isotopic Purity

Two significant technical challenges associated with using deuterated compounds are the potential for deuterium exchange and issues related to isotopic purity.

Deuterium Exchange: This occurs when deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding environment (e.g., solvents). This can happen during sample preparation, storage, or analysis. The loss of deuterium from an internal standard like this compound compromises the accuracy of quantitative assays, as it can lead to an unstable and irreproducible signal, potentially resulting in the reporting of erroneously high concentrations of the analyte. To mitigate this, deuterium labels should be placed on chemically stable positions within the molecule that are not prone to exchange under analytical conditions.

Isotopic Purity: This refers to the percentage of the compound that is fully labeled with the intended number of deuterium atoms. avantiresearch.com Commercially available deuterated standards are typically not 100% pure and contain a distribution of isotopologues with fewer deuterium atoms (e.g., d3, d2, d1) and even some unlabeled (d0) compound. nih.gov If the isotopic purity is low, the presence of the d0 version of the internal standard can artificially inflate the measured concentration of the unlabeled analyte, particularly at the lower limit of quantitation (LLOQ). avantiresearch.comresearchgate.net

Strategies to address these issues include:

High-Resolution Mass Spectrometry (HRMS): This technique is invaluable for characterizing the isotopic purity of a deuterated standard. nih.govrsc.org It can distinguish between the different isotopologues and provide an accurate assessment of the purity, which is crucial for reliable quantification. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the position of the deuterium labels and the structural integrity of the molecule, ensuring the labels are in stable positions. rsc.org

Careful Selection of Standards: Whenever possible, researchers should use standards with the highest possible isotopic purity (typically >98%) to minimize interference from unlabeled species.

Table 2: Comparison of Isotopic Labeling Strategies

Feature Deuterium (²H) Labeling Carbon-13 (¹³C) Labeling
Typical Isotopic Purity ~98% >99%
Risk of Isotope Exchange Possible, depending on the position of the label. Chemically stable; no risk of exchange.
Chromatographic Co-elution May not perfectly co-elute with the unlabeled analyte due to differences in lipophilicity. Co-elutes perfectly with the unlabeled analyte.
Potential for DKIE Yes, can alter metabolic rates. musechem.com No significant isotope effect on metabolism.

Challenges in Developing Highly Sensitive and Selective Bioanalytical Methods for Low-Concentration Metabolites

Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, resulting in low systemic bioavailability of the parent drug. thermofisher.com Its metabolites, including 4-Hydroxy Raloxifene, are also present at very low concentrations in biological matrices like plasma. thermofisher.comnih.gov This presents a significant challenge for the development of bioanalytical methods.

The primary challenges include:

Achieving Low Limits of Quantitation (LLOQ): The method must be sensitive enough to accurately measure the low nanomolar or even picomolar concentrations of the metabolites found in vivo. nih.gov This requires optimizing every step of the analytical process, from sample extraction to mass spectrometry detection.

Method Selectivity: The method must be able to distinguish the analyte of interest from other endogenous matrix components and structurally similar metabolites. Raloxifene has several metabolites, such as Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide, which need to be chromatographically separated for accurate quantification. thermofisher.comnih.gov

Sample Preparation: Efficient extraction of the low-concentration analytes from the complex biological matrix is crucial. Techniques like solid-phase extraction (SPE) are often employed to clean up the sample and concentrate the analytes before analysis. thermofisher.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and selectivity. thermofisher.com The development of a robust LC-MS/MS method for this compound and its related compounds requires careful selection of precursor and product ions for selected reaction monitoring (SRM), optimization of chromatographic conditions to ensure separation from isomers, and rigorous validation according to regulatory guidelines. nih.govnih.gov

Reproducibility and Inter-Laboratory Comparability of Research Findings

Ensuring the reproducibility of research findings is a cornerstone of the scientific method. For studies involving this compound, achieving reproducibility and enabling comparison of data between different laboratories depends heavily on the methodological rigor applied.

Key factors influencing reproducibility include:

Thorough Method Validation: Bioanalytical methods must be fully validated to demonstrate their accuracy, precision, selectivity, and stability under the conditions of use. This provides confidence that the method will perform consistently over time.

Characterization of Reference Standards: The purity and identity of the analytical standards, including this compound, must be well-characterized. As discussed, variations in isotopic purity can significantly impact quantitative results. avantiresearch.comresearchgate.net

Standardized Protocols: The use of detailed and standardized protocols for sample handling, preparation, and analysis is essential to minimize variability both within and between laboratories.

Transparent Reporting: Publications should provide sufficient detail about the analytical methods and the characterization of the standards used, allowing other researchers to replicate the work accurately.

Without careful attention to these factors, particularly the potential pitfalls of using deuterated isotopes, there is a risk of generating data that cannot be reproduced, hindering scientific progress in understanding the complex pharmacology of raloxifene and its metabolites.

Future Directions and Emerging Research Avenues for 4 Hydroxy Raloxifene D4

Integration with Systems Biology and Omics Approaches (e.g., Metabolomics, Proteomics)

The advent of systems biology and various "omics" technologies provides a powerful framework for elucidating the multifaceted effects of drugs and their metabolites. 4-Hydroxy Raloxifene-d4 can be instrumental in these approaches, particularly in the fields of metabolomics and proteomics.

In metabolomics , this compound serves as an invaluable internal standard for the accurate quantification of its non-deuterated counterpart, 4-Hydroxy Raloxifene (B1678788), in complex biological matrices. The distinct mass difference between the deuterated and non-deuterated forms allows for precise measurement by mass spectrometry, minimizing ion suppression effects and improving the reliability of quantitative data. Future studies can leverage this to build comprehensive metabolic profiles of individuals undergoing raloxifene therapy. By accurately tracking the levels of this key metabolite, researchers can correlate its concentration with downstream metabolic perturbations, offering insights into the drug's efficacy and potential off-target effects.

In the realm of proteomics , the influence of 4-Hydroxy Raloxifene on protein expression and post-translational modifications can be explored. While direct applications of the deuterated form are less common in traditional proteomics, its use in quantitative studies as a spike-in standard could emerge. Furthermore, understanding the metabolic fate of raloxifene through the precise quantification of its 4-hydroxy metabolite can be correlated with proteomic changes. For instance, studies have shown that raloxifene can impact the steady-state levels of coactivator proteins like SRC-1 and SRC-3. nih.govnih.gov Future research could investigate whether the concentration of 4-Hydroxy Raloxifene, as accurately measured using this compound, directly correlates with changes in the proteome, particularly in estrogen-responsive tissues.

High-Throughput Screening Applications for Drug Discovery and Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.gov this compound is anticipated to be a critical tool in advancing HTS assays related to SERM development and metabolism.

The primary application of this compound in HTS is as an internal standard in liquid chromatography-mass spectrometry (LC-MS)-based assays. These assays are frequently employed in drug metabolism and pharmacokinetic (DMPK) screens to determine the metabolic stability of new chemical entities. By including this compound in the assay, the formation of the 4-hydroxy metabolite from a library of raloxifene analogs can be accurately and reliably quantified. This allows for the rapid identification of compounds with desirable metabolic profiles, such as those that are more or less susceptible to hydroxylation at the 4-position.

Future HTS campaigns could be designed to identify novel inhibitors or inducers of the enzymes responsible for raloxifene metabolism. In such screens, this compound would be essential for the precise quantification of the metabolic product, providing a robust readout of enzyme activity.

Novel Analytical Techniques for Enhanced Metabolite Profiling and Quantification

The accurate detection and quantification of drug metabolites are paramount for understanding their pharmacological and toxicological profiles. This compound is integral to the development and validation of novel analytical techniques for the comprehensive profiling of raloxifene metabolites.

Current methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are the gold standards for analyzing raloxifene and its metabolites. nih.govchitkara.edu.inscielo.brjchr.orgscielo.br In these established methods, deuterated standards are crucial for achieving high accuracy and precision.

Emerging analytical platforms can benefit from the use of this compound. For instance, in the development of advanced separation techniques like micellar electrokinetic chromatography (MEKC), this deuterated compound can serve as a benchmark for method optimization and validation. scielo.brscielo.br Furthermore, as high-resolution mass spectrometry (HRMS) becomes more commonplace in metabolic studies, the use of stable isotope-labeled internal standards like this compound will be indispensable for confident metabolite identification and quantification.

Future research will likely focus on developing more sensitive and rapid analytical methods for in-vivo and in-vitro studies, and this compound will undoubtedly be a key component in these advancements.

Computational and In Silico Modeling for Predicting Raloxifene Metabolism and Metabolite Formation

Computational and in silico modeling are increasingly valuable tools in drug discovery and development, offering the potential to predict a drug's metabolic fate and potential for drug-drug interactions. While current models for raloxifene exist, the specific prediction of 4-Hydroxy Raloxifene formation can be further refined.

Quantitative structure-activity relationship (QSAR) models have been developed for raloxifene and its analogs to predict their binding affinity to the estrogen receptor. nih.govresearchgate.net Similar in silico approaches can be applied to predict the likelihood of hydroxylation at the 4-position for novel raloxifene derivatives. Experimental data on the formation of 4-Hydroxy Raloxifene, accurately quantified using this compound, can be used to train and validate these predictive models.

Furthermore, physiologically based pharmacokinetic (PBPK) models can be enhanced by incorporating precise data on the rate of 4-Hydroxy Raloxifene formation. By using this compound to generate accurate kinetic data from in vitro metabolism studies (e.g., using human liver microsomes), more robust PBPK models can be constructed to simulate the in vivo pharmacokinetics of raloxifene and its metabolites. nih.gov This can aid in predicting clinical outcomes and designing more effective clinical trials. In silico predictions of potential binding sites on proteins like collagen have also been explored for raloxifene analogs, and such computational approaches could be extended to understand the interactions of its metabolites. nih.gov

Development of Deuterated Raloxifene Analogs for Specific Mechanistic Tracing

The use of deuterated compounds as tracers in mechanistic studies is a well-established technique. The development of specifically deuterated raloxifene analogs, including those related to 4-Hydroxy Raloxifene, opens up new avenues for detailed mechanistic investigations.

By strategically placing deuterium (B1214612) atoms on different parts of the raloxifene molecule, researchers can trace the metabolic pathways and identify the specific sites of metabolism. For example, synthesizing a version of raloxifene with deuterium atoms on the phenyl ring that undergoes hydroxylation would allow for a precise investigation of the kinetic isotope effect of this reaction. This could provide valuable information about the rate-limiting steps in the formation of 4-Hydroxy Raloxifene.

Moreover, the use of radiolabeled metabolites of raloxifene has been instrumental in understanding its tissue distribution and conversion back to the parent compound. nih.gov Future studies could employ deuterated analogs for similar purposes, offering a non-radioactive alternative for tracing the in vivo fate of the 4-hydroxy metabolite. This would enable a deeper understanding of its tissue-specific accumulation and potential for local activity. The synthesis of various raloxifene derivatives is an active area of research, and the incorporation of deuterium into these novel structures will be a powerful tool for elucidating their mechanisms of action. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.